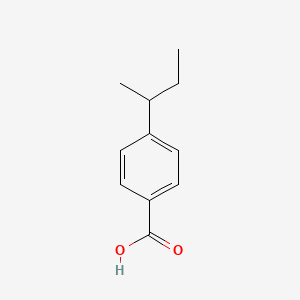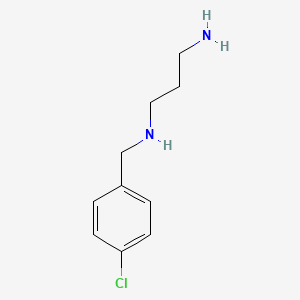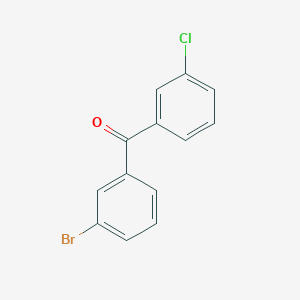
3-Bromo-3'-chlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzophenones like 3-Bromo-3'-chlorobenzophenone is not explicitly detailed in the provided papers. However, similar compounds have been synthesized through halogenation reactions, where bromine or chlorine is introduced to the benzophenone structure. For example, the synthesis of bromophenols has been achieved through the chlorination of water containing phenol and bromide ion, suggesting that a similar approach could be used for synthesizing brominated benzophenones .
Molecular Structure Analysis
The molecular structure of bromophenols has been extensively studied, and it is found that the presence of bromine atoms significantly influences the molecular properties due to intramolecular hydrogen bonding, steric, and inductive effects . These effects would also be relevant to 3-Bromo-3'-chlorobenzophenone, affecting its molecular geometry, electronic distribution, and reactivity.
Chemical Reactions Analysis
The chemical reactions involving bromophenols can provide insights into the reactivity of 3-Bromo-3'-chlorobenzophenone. For instance, bromophenols can undergo oxidative thermal degradation to form various products, including dibenzofurans and dioxins . This suggests that 3-Bromo-3'-chlorobenzophenone may also participate in similar degradation reactions under high-temperature conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols have been calculated using density functional theory (DFT), revealing trends such as an increase in O-H bond length and a decrease in C-O bond length with increasing bromine substitution . While 3-Bromo-3'-chlorobenzophenone does not contain these specific functional groups, the presence of bromine and chlorine is likely to affect its physical properties, such as melting point, boiling point, and solubility, as well as its chemical properties, including reactivity and acidity.
Aplicaciones Científicas De Investigación
Interaction with Glycine and Glutamate NMDA Receptors
3-Bromo-3'-chlorobenzophenone, as a metabolite of phenazepam, impacts currents evoked by the activation of glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Notably, it has an inhibitory effect on glycine receptors, which becomes more pronounced following pre-incubation with the compound. This metabolite also exhibits a slight potentiation of NMDA receptor-mediated currents after prolonged incubation (Kopanytsia, 2003).
Role in Synthesis of Carbofunctional α,β-Unsaturated Sulfides
In chemical synthesis, 3-Bromo-2-phenyl-1-indenone, a related compound, reacts with enaminothioketones to yield carbofunctional α,β-unsaturated sulfides. This showcases its utility in the synthesis of complex organic compounds (Timokhina et al., 2001).
Reactions Catalysed by Palladium Compounds
3-Bromo- or 3-iodo-cinnoline, along with 4-substituted analogues, are condensed with terminal alkynes in the presence of palladium and copper compounds, demonstrating its reactivity in the formation of 3-alkynyl-derivatives. This chemical behavior is significant for studies in organic chemistry and catalysis (Ames & Bull, 1982).
Anticancer Properties in Lung Cancer Cells
A bromophenol derivative, containing a moiety similar to 3-Bromo-3'-chlorobenzophenone, exhibits anticancer activities against human lung cancer cell lines. It induces cell cycle arrest and apoptosis, potentially signaling its relevance in cancer treatment and drug development (Guo et al., 2018).
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHVTXKPGMUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373598 |
Source


|
| Record name | 3-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3'-chlorobenzophenone | |
CAS RN |
75762-59-3 |
Source


|
| Record name | 3-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

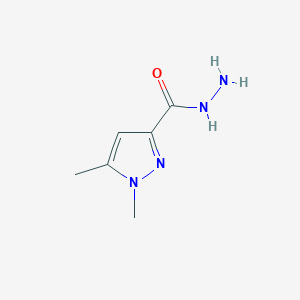

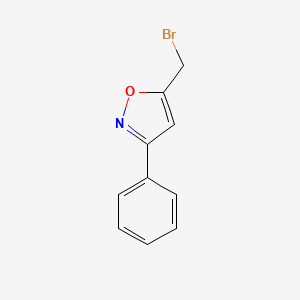
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)





![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)

